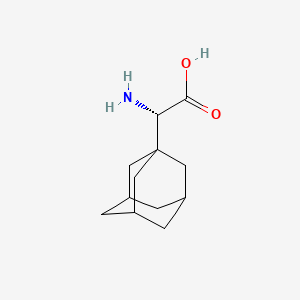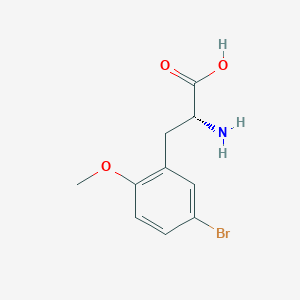![molecular formula C22H26N4O3 B12271484 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est un composé organique synthétique appartenant à la classe des dérivés de l'urée. Ce composé est caractérisé par la présence d'un groupe fonctionnel urée, qui est lié à un cycle phényle substitué et à un fragment pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique généralement les étapes suivantes :
Formation de l'intermédiaire : L'étape initiale implique la réaction du chlorure de 3,4-diméthoxybenzyle avec la 4-(1-méthyl-1H-pyrazol-4-yl)phénylamine pour former le composé intermédiaire.
Formation de l'urée : L'intermédiaire est ensuite mis en réaction avec un dérivé d'isocyanate dans des conditions contrôlées pour former le composé urée final.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de systèmes catalytiques avancés, la température et la pression réactionnelles optimisées, ainsi que des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : La 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nitration à l'aide d'un mélange d'acide nitrique concentré et d'acide sulfurique.
Principaux produits :
Oxydation : Formation des acides carboxyliques ou des aldéhydes correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés nitrés ou halogénés.
Applications de la recherche scientifique
La 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée a plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle en tant que pharmacophore dans la conception de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Application dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Utilisation comme sonde pour étudier les voies biologiques et les interactions au niveau moléculaire.
Mécanisme d'action
Le mécanisme d'action de la 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en se liant au site actif d'une enzyme, inhibant ainsi son activité, ou en interagissant avec un récepteur pour moduler ses voies de signalisation. Les cibles et les voies moléculaires exactes impliquées dépendraient de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Composés similaires :
1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1H-pyrazol-4-yl)phényl]éthyl}urée : Il manque le groupe méthyle sur le cycle pyrazole.
1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]méthyl}urée : Il possède un groupe méthyle au lieu d'un groupe éthyle.
Unicité : La 1-[(3,4-diméthoxyphényl)méthyl]-3-{2-[4-(1-méthyl-1H-pyrazol-4-yl)phényl]éthyl}urée est unique en raison du motif de substitution spécifique sur les cycles phényle et pyrazole, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires. Cette unicité peut être exploitée dans la conception de nouveaux composés présentant des propriétés sur mesure pour des applications spécifiques.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Research: Use as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}urea: Lacks the methyl group on the pyrazole ring.
1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}urea: Has a methyl group instead of an ethyl group.
Uniqueness: 1-[(3,4-Dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to the specific substitution pattern on the phenyl and pyrazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea |
InChI |
InChI=1S/C22H26N4O3/c1-26-15-19(14-25-26)18-7-4-16(5-8-18)10-11-23-22(27)24-13-17-6-9-20(28-2)21(12-17)29-3/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,23,24,27) |
Clé InChI |
ULYHPJSVRBSOGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B12271411.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12271419.png)
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B12271432.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12271436.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271438.png)

![Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12271445.png)

![8-(Cyclohex-3-ene-1-carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271455.png)
![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12271462.png)
![2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12271471.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B12271475.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12271476.png)
